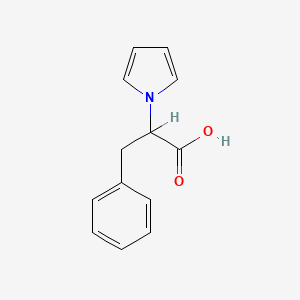

3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid

Description

Significance of Pyrrole-Containing Propanoic Acid Scaffolds in Chemical and Biological Sciences

The pyrrole (B145914) ring is a five-membered aromatic heterocycle that is a core component of many vital natural products, including heme, chlorophyll, and vitamin B12. researchgate.net When integrated into a propanoic acid scaffold, the resulting molecule gains properties that make it a valuable building block in medicinal chemistry and drug discovery. nih.govnih.gov Pyrrole-containing compounds are known to exhibit a wide range of biological activities, and their derivatives are investigated for potential use as antibacterial, antiviral, anticancer, and anti-inflammatory agents. nih.govresearchgate.netmdpi.com

The propanoic acid moiety, a simple carboxylic acid, imparts crucial physicochemical properties, such as water solubility and the ability to participate in hydrogen bonding, which can be critical for interaction with biological targets. The combination of the aromatic, electron-rich pyrrole system with the acidic propanoic acid group creates a versatile scaffold that medicinal chemists can modify to tune its biological activity and pharmacokinetic profile. biolmolchem.com The presence of a phenyl group, as in the case of 3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid, adds another layer of complexity and potential for interaction with biological systems, often through hydrophobic or pi-stacking interactions.

Historical Overview of Synthetic Approaches to Pyrrole-Substituted Propanoic Acids

The synthesis of pyrrole derivatives has been a subject of extensive research for over a century. One of the most prominent and historically significant methods for constructing the pyrrole ring is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. researchgate.netuctm.edu This method has been widely applied and modified for the synthesis of various substituted pyrroles. uctm.edualliedacademies.org

Over the years, numerous other synthetic strategies have been developed to create N-substituted pyrroles. These include methods starting from furan, catalytic dehydrogenation of pyrrolidine, and various multi-component reactions. researchgate.netuctm.edu The N-substitution of the pyrrole ring, which is the key step in forming a pyrrole-substituted propanoic acid from pyrrole itself, can be achieved through reactions with alkyl halides or Michael addition to electrophilic olefins. organic-chemistry.org Modern synthetic chemistry has introduced more sophisticated methods, including transition metal-catalyzed reactions, which offer high efficiency and selectivity. alliedacademies.orgorganic-chemistry.org For instance, ruthenium-based catalysts have been employed in the dehydrogenative coupling of alcohols and amino alcohols to form substituted pyrroles. organic-chemistry.org

The synthesis of propanoic acid derivatives containing heterocyclic rings has also seen significant advancement. For example, the Hantzsch synthesis, traditionally used for thiazoles, demonstrates the general principle of condensing different chemical entities to build up complex heterocyclic systems. nih.govmdpi.com While not directly used for this specific pyrrole compound, it illustrates the breadth of synthetic strategies available for related structures.

Evolution of Research Themes Pertaining to this compound and its Analogues

Initial research into pyrrole-containing compounds was often driven by their presence in natural products and their fundamental role in biological processes. researchgate.netbiolmolchem.com As synthetic methodologies became more advanced, the focus expanded to creating novel analogues with tailored properties. Research on compounds structurally related to this compound has often been part of broader investigations into the biological activities of N-substituted heterocycles. nih.gov

For instance, studies on similar structures, such as 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids, have explored their antimicrobial and plant growth-promoting activities. nih.govmdpi.comnih.gov This highlights a research theme focused on identifying new bioactive molecules for applications in medicine and agriculture. The development of dual-targeting inhibitors, for example in cancer therapy, represents a more recent and sophisticated research direction where complex molecules containing heterocyclic scaffolds are designed to interact with multiple biological targets simultaneously. nih.gov

The synthesis of hybrid molecules, combining different pharmacophore units, is another evolving theme. A study involving a pyrrole-cinnamic acid hybrid demonstrated how combining two bioactive moieties can lead to compounds with enhanced antioxidant and anti-inflammatory properties. mdpi.com Although specific research on the biological activity of this compound is not extensively detailed in the public domain, it is available as a chemical for research use, suggesting its role as a building block or a reference compound in broader chemical and pharmacological studies. sigmaaldrich.comscbt.com

Below is a table summarizing the key properties of the title compound.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃NO₂ | sigmaaldrich.comscbt.com |

| Molecular Weight | 215.25 g/mol | sigmaaldrich.comscbt.com |

| Physical Form | Solid | sigmaaldrich.com |

| CAS Number | 46687-57-4 | scbt.com |

Properties

IUPAC Name |

3-phenyl-2-pyrrol-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-13(16)12(14-8-4-5-9-14)10-11-6-2-1-3-7-11/h1-9,12H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUGRWDGXQIOME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80874408 | |

| Record name | 3-Phenyl-2-(1-pyrrolyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 3 Phenyl 2 1h Pyrrol 1 Yl Propanoic Acid

Direct Synthetic Routes to 3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid

Direct synthetic routes to this compound primarily involve two strategies: forming the pyrrole (B145914) ring onto a pre-existing chiral backbone derived from phenylalanine, or attaching the propanoic acid moiety to a pyrrole nucleus.

Advanced Paal-Knorr Cyclization Approaches for Pyrrole Ring Formation

The Paal-Knorr synthesis is a cornerstone in pyrrole chemistry, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. researchgate.netwikipedia.org To synthesize the target molecule, phenylalanine or its ester derivative serves as the primary amine, reacting with a suitable 1,4-dicarbonyl compound. A common and effective 1,4-dicarbonyl synthon for this purpose is 2,5-dimethoxytetrahydrofuran (B146720), which hydrolyzes in situ under acidic conditions to form succinaldehyde (B1195056).

The reaction typically proceeds by mixing phenylalanine (or an ester thereof, such as phenylalanine methyl ester) with 2,5-dimethoxytetrahydrofuran in a suitable solvent, often under acidic catalysis. rgmcet.edu.in The initial step is the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to the reactive succinaldehyde. The amino group of phenylalanine then attacks one of the carbonyl groups of succinaldehyde to form a hemiaminal, which subsequently cyclizes by attacking the second carbonyl group. A series of dehydration steps then leads to the formation of the aromatic pyrrole ring. wikipedia.org

Modern advancements in the Paal-Knorr synthesis focus on milder and more environmentally friendly conditions. For instance, the use of biodegradable Brønsted acids like citric acid or saccharin (B28170) can effectively catalyze the reaction. rgmcet.edu.in Furthermore, solvent-free approaches, such as mechanochemical activation (ball milling), have been shown to promote the Paal-Knorr reaction efficiently, reducing reaction times and avoiding the use of hazardous solvents. lucp.netresearchgate.net

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Acetic Acid | Ethanol | Reflux | 6-12 h | 75-85 |

| Citric Acid | Water | 80-100 | 4-8 h | 80-90 |

| Montmorillonite (B579905) Clay | Toluene | Reflux | 5-10 h | 70-80 |

| None (Ball Milling) | Solvent-free | Ambient | 15-30 min | 85-95 |

| This interactive table presents typical conditions and yields for the Paal-Knorr synthesis of N-substituted pyrroles from primary amines and 2,5-dimethoxytetrahydrofuran, illustrating the impact of different catalysts and green chemistry approaches. |

Alkylation and Functionalization Strategies for the Propanoic Acid Moiety

An alternative to building the pyrrole ring is to start with pyrrole itself and introduce the 3-phenylpropanoic acid side chain via N-alkylation. This method involves the reaction of the pyrrolide anion, generated by deprotonating pyrrole with a strong base, with a chiral electrophile derived from 3-phenylpropanoic acid.

A suitable electrophile for this reaction would be an ester of 2-halo-3-phenylpropanoic acid, such as ethyl 2-bromo-3-phenylpropanoate. The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The pyrrolide anion acts as a nucleophile, displacing the bromide to form the N-C bond. semanticscholar.org Subsequent hydrolysis of the ester group yields the desired carboxylic acid.

Phase-transfer catalysis offers a greener alternative for N-alkylation, avoiding the need for strong, hazardous bases and anhydrous conditions. In this method, pyrrole is deprotonated by an aqueous solution of a strong base (e.g., 50% NaOH), and a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) facilitates the transfer of the pyrrolide anion into an organic phase containing the alkylating agent. organic-chemistry.org This technique often leads to high yields of the N-alkylated product with minimal side reactions.

| Base | Solvent | Alkylating Agent | Catalyst | Temperature (°C) |

| NaH | DMF | Ethyl 2-bromo-3-phenylpropanoate | None | 25-50 |

| KOH | DMSO | Methyl 2-tosyl-3-phenylpropanoate | None | 25-60 |

| 50% NaOH (aq) | Dichloromethane | Ethyl 2-bromo-3-phenylpropanoate | TBAB | 25-40 |

| K2CO3 | Acetonitrile (B52724) | 3-Phenyl-2-bromopropanoic acid | 18-Crown-6 | Reflux |

| This interactive table outlines various conditions for the N-alkylation of pyrrole, highlighting different bases, solvents, and the use of phase-transfer catalysis (TBAB: Tetrabutylammonium bromide). |

Stereoselective Synthesis of Enantiopure this compound and its Derivatives

Maintaining or establishing the desired stereochemistry at the α-carbon of the propanoic acid moiety is crucial for the synthesis of enantiopure this compound.

When employing the Paal-Knorr synthesis, starting with an enantiopure amino acid, such as L-phenylalanine or D-phenylalanine, is the most straightforward approach to obtain the corresponding enantiopure N-pyrrolyl derivative. The reaction conditions of the Paal-Knorr synthesis are generally mild enough not to cause racemization at the α-carbon, thus preserving the stereochemical integrity of the starting amino acid.

In the case of the N-alkylation route, a stereoselective synthesis requires starting with an enantiopure electrophile, for instance, (R)- or (S)-ethyl 2-bromo-3-phenylpropanoate. The SN2 reaction mechanism of the alkylation typically proceeds with inversion of configuration at the chiral center. However, to ensure high stereochemical fidelity, reaction conditions must be carefully controlled to avoid racemization, which can be promoted by the basic conditions or elevated temperatures.

Alternative Synthetic Strategies and Chemo-Enzymatic Methods

Beyond the primary routes, other methodologies can be envisioned for the synthesis of this compound. One such approach involves a tandem hydroamination and oxidative cyclization of a suitable precursor. For example, natural amino acids can react with compounds like diethyl acetylenedicarboxylate (B1228247) under microwave irradiation with a copper oxide catalyst to form functionalized pyrrole derivatives. researchgate.net

Chemo-enzymatic methods offer a powerful strategy for the synthesis of chiral amino acid derivatives. nih.gov While specific enzymatic routes to this compound are not extensively documented, one can conceptualize a process involving an enzyme, such as an acylase or an aminopeptidase, for the resolution of a racemic mixture of the target compound or a precursor. nih.gov For instance, a racemic ester of this compound could be subjected to enantioselective hydrolysis catalyzed by a lipase, yielding one enantiomer of the acid and the unreacted ester of the other enantiomer, which can then be separated.

Another potential chemo-enzymatic approach involves the use of transaminases. These enzymes can catalyze the amination of keto acids. A hypothetical route could involve the synthesis of a keto acid precursor which is then stereoselectively aminated to introduce the chiral center before or after the formation of the pyrrole ring.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry can be applied to various stages of the synthesis of this compound to improve its environmental footprint. semanticscholar.org

Key green chemistry strategies include:

Use of Renewable Feedstocks: Utilizing naturally occurring amino acids like phenylalanine as a starting material aligns with the use of renewable resources.

Catalysis: Employing catalytic amounts of recyclable or biodegradable catalysts, such as citric acid, saccharin, or heterogeneous catalysts like montmorillonite clay, is preferable to stoichiometric reagents. rgmcet.edu.in

Solvent Selection: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental impact. semanticscholar.org Solvent-free reaction conditions, such as those achieved through ball milling, represent an ideal scenario. lucp.netresearchgate.net

Energy Efficiency: The use of microwave irradiation or ultrasound can often reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netmdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental principle of green chemistry. The Paal-Knorr reaction, which only produces water as a byproduct, generally has a high atom economy.

Advanced Structural Elucidation and Conformational Analysis of 3 Phenyl 2 1h Pyrrol 1 Yl Propanoic Acid

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy is fundamental in determining the precise structure and electronic properties of a molecule. A combination of Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FTIR and Raman), and mass spectrometry provides a holistic view of the compound's atomic connectivity, functional groups, and molecular mass.

While basic 1D proton (¹H) NMR spectra for 3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid can confirm the presence of key proton environments, advanced 2D NMR techniques are necessary for unambiguous configurational and conformational assignments. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be required to definitively assign all proton and carbon signals.

Of particular importance for conformational analysis is the Nuclear Overhauser Effect Spectroscopy (NOESY). This technique identifies protons that are close to each other in space, regardless of whether they are bonded. For this compound, NOESY data would be crucial for determining the preferred spatial arrangement of the phenyl and pyrrole (B145914) rings relative to the chiral center and the propanoic acid backbone. This information is vital for understanding the molecule's three-dimensional structure in solution.

As of now, specific 2D NMR and NOESY data for this compound are not available in published scientific literature.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and potential intermolecular interactions within a sample.

For this compound, FTIR and Raman spectra would exhibit characteristic vibrational modes. Key expected frequencies include:

O-H stretch: A broad band for the carboxylic acid hydroxyl group.

C=O stretch: A strong absorption for the carboxylic acid carbonyl group.

C-H stretches: For the aromatic (phenyl and pyrrole) and aliphatic protons.

C=C stretches: For the aromatic rings.

C-N stretch: For the bond connecting the pyrrole ring to the chiral carbon.

Deviations in these frequencies, particularly in the solid state, can indicate intermolecular interactions such as hydrogen bonding involving the carboxylic acid group. A detailed analysis of these spectra is currently precluded by the absence of published experimental data.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn confirms its elemental composition. For this compound (C₁₃H₁₃NO₂), the calculated monoisotopic mass is 215.09463 Da. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value.

Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the compound's fragmentation patterns. This analysis provides valuable structural information by showing how the molecule breaks apart. Potential fragmentation pathways could involve the loss of the carboxyl group (CO₂H), cleavage of the bond between the chiral carbon and the benzyl (B1604629) group, or fragmentation of the pyrrole ring. A detailed study of these fragmentation patterns has not been reported in the available literature.

| Property | Value |

| Molecular Formula | C₁₃H₁₃NO₂ |

| Monoisotopic Mass | 215.09463 Da |

| Molar Mass | 215.25 g/mol |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles.

This technique would also elucidate the crystal packing and identify any intermolecular interactions, such as hydrogen bonds or π-stacking, that govern the solid-state architecture. Such data is invaluable for understanding the molecule's physical properties and for computational modeling. To date, no crystal structure for this compound has been deposited in crystallographic databases or published in scientific literature.

Chiroptical Properties and Absolute Configuration Determination

Given the presence of a stereocenter at the second carbon of the propanoic acid chain, this compound is a chiral molecule existing as two enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these enantiomers.

These methods measure the differential absorption and rotation of plane-polarized light by a chiral molecule. The resulting spectra are unique for each enantiomer and can be used to determine the absolute configuration (R or S) by comparing experimental data with quantum chemical calculations. There is currently no published research available on the chiroptical properties or the experimental determination of the absolute configuration of this compound.

Solution-State Conformational Dynamics Studies

The conformation of a molecule can be highly dependent on its environment, particularly in solution. Studies of solution-state conformational dynamics investigate the different spatial arrangements the molecule can adopt and the energy barriers between them.

Techniques such as variable-temperature NMR spectroscopy can be used to study these dynamics. By analyzing changes in the NMR spectrum at different temperatures, it is possible to identify different conformers and quantify the kinetics of their interconversion. This provides insight into the flexibility of the molecule and the relative populations of different conformational states in solution. No such studies have been reported for this compound.

| Analytical Technique | Information Provided | Data Availability |

| Advanced NMR (2D, NOESY) | Configurational and conformational assignments, spatial proximity of atoms. | Data not available in published literature. |

| Vibrational Spectroscopy (FTIR, Raman) | Functional group identification, molecular interactions. | Data not available in published literature. |

| High-Resolution Mass Spectrometry | Precise molecular weight, elemental composition, fragmentation patterns. | Precise mass is calculated; fragmentation data is not available. |

| X-ray Crystallography | Solid-state structure, bond lengths/angles, intermolecular interactions. | Data not available in published literature. |

| Chiroptical Spectroscopy (CD, ORD) | Determination of absolute configuration, study of enantiomers. | Data not available in published literature. |

| Solution-State Dynamics Studies | Conformational flexibility and dynamics in solution. | Data not available in published literature. |

Chemical Reactivity and Derivatization of 3 Phenyl 2 1h Pyrrol 1 Yl Propanoic Acid

Functional Group Interconversions on the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for a variety of chemical transformations. Standard organic synthesis methods can be employed to convert the carboxylic acid into other functional groups, thereby altering the molecule's physicochemical properties such as polarity, lipophilicity, and metabolic stability.

Common interconversions include:

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid (Fischer esterification), or by using coupling agents. This is a widely used strategy to create prodrugs, which can enhance oral bioavailability. scispace.commdpi.com

Amidation: Reaction with an amine, often activated by a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), yields the corresponding amide. wikipedia.org This transformation is fundamental in peptide synthesis and the creation of conjugates with biomolecules.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-phenyl-2-(1H-pyrrol-1-yl)propan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH4). This opens up further avenues for derivatization at the newly formed hydroxyl group.

Decarboxylation: While generally not a facile reaction for this class of compounds, decarboxylation can be induced under specific conditions, leading to the formation of 1-benzyl-1H-pyrrole.

These transformations are summarized in the table below:

| Reaction | Reagents and Conditions | Product Functional Group |

| Esterification | R'-OH, H+ (e.g., H2SO4) | Ester (-COOR') |

| Amidation | R'R''NH, Coupling agent (e.g., DCC, EDC) | Amide (-CONR'R'') |

| Reduction | 1. LiAlH4, THF; 2. H3O+ | Primary Alcohol (-CH2OH) |

Transformations Involving the Pyrrole (B145914) Ring (e.g., Electrophilic Aromatic Substitution, Metalation)

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. rsc.org The nitrogen atom's lone pair is delocalized into the ring, increasing its nucleophilicity compared to benzene (B151609). jove.com

Electrophilic Aromatic Substitution: Electrophilic substitution on the pyrrole ring typically occurs at the C2 and C5 positions, as the carbocation intermediates formed during substitution at these positions are more resonance-stabilized than the intermediate from substitution at the C3 or C4 positions. pearson.comvaia.com In 3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid, the C2 and C5 positions are unsubstituted and therefore available for reaction. Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using reagents like nitric acid in acetic anhydride (B1165640).

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using reagents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride with a Lewis acid catalyst. msu.edu

The regioselectivity of these reactions can be influenced by the steric bulk of the substituent at the nitrogen atom.

Metalation: The pyrrole ring can be deprotonated at the C2 position using strong bases like organolithium reagents (e.g., n-butyllithium), followed by quenching with an electrophile. libretexts.org This allows for the introduction of a wide range of substituents at a specific position. For N-substituted pyrroles, metalation typically occurs at the C2 position. gla.ac.uk

The following table summarizes potential transformations on the pyrrole ring:

| Reaction | Reagents and Conditions | Position of Substitution |

| Nitration | HNO3, Ac2O | C2 and/or C5 |

| Bromination | N-Bromosuccinimide (NBS), CCl4 | C2 and/or C5 |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | C2 and/or C5 |

| Metalation-Alkylation | 1. n-BuLi, THF; 2. R-X | C2 |

Reactivity of the Phenyl Substituent and its Derivatives

The phenyl ring, being an aromatic system, can also undergo chemical modifications, although it is generally less reactive towards electrophilic substitution than the pyrrole ring.

Electrophilic Aromatic Substitution: The 2-(1H-pyrrol-1-yl)propanoic acid substituent on the phenyl ring is an alkyl group, which is an ortho-, para-directing and weakly activating group for electrophilic aromatic substitution. vedantu.com Therefore, reactions such as nitration, halogenation, and Friedel-Crafts reactions would be expected to yield a mixture of ortho- and para-substituted products. The para-substituted product is often favored due to reduced steric hindrance. vedantu.com

Hydrogenation: The phenyl ring can be reduced to a cyclohexyl ring through catalytic hydrogenation at high pressure and temperature, using catalysts such as rhodium on silica, nickel, or platinum. crysdotllc.comnih.gov This transformation significantly increases the molecule's three-dimensionality and removes its aromatic character.

Oxidation: Under harsh oxidative conditions, the phenyl group can be degraded. For instance, oxidation of some phenyl-substituted propionic acids can lead to cleavage of the aromatic ring. jove.com

Synthesis of Conjugates and Pro-Molecules

The presence of the carboxylic acid functionality makes this compound a prime candidate for the synthesis of conjugates and pro-molecules.

Pro-molecules (Prodrugs): The most common prodrug strategy for carboxylic acids is the formation of esters. scispace.commdpi.com Esterification can mask the polar carboxylic acid group, potentially improving membrane permeability and oral absorption. These esters are designed to be hydrolyzed in vivo by esterases to release the active parent drug. mdpi.com Amide derivatives can also serve as prodrugs, though they are generally more stable towards hydrolysis. crysdotllc.com

Conjugates: The carboxylic acid can be used to link the molecule to other chemical entities, such as peptides, polymers, or targeting ligands. This is often achieved by activating the carboxylic acid (e.g., with NHS esters) and then reacting it with an amine group on the other molecule to form a stable amide bond. scbt.com This approach is widely used in the development of antibody-drug conjugates (ADCs), where a potent drug is attached to a monoclonal antibody that directs it to a specific target.

Mechanistic Investigations of Derivatization Reactions

Esterification (Fischer): The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester.

Electrophilic Aromatic Substitution on Pyrrole: The mechanism involves the attack of the electron-rich pyrrole ring on an electrophile to form a resonance-stabilized cationic intermediate known as a sigma complex. vaia.commsu.edu The aromaticity is then restored by the loss of a proton from the carbon atom that was attacked by the electrophile. msu.edu The greater stability of the intermediate formed from attack at the C2 or C5 position is the reason for the observed regioselectivity. vaia.com

Theoretical and Computational Chemistry Studies of 3 Phenyl 2 1h Pyrrol 1 Yl Propanoic Acid

Quantum Mechanical Calculations of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the electronic structure and energetic properties of 3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid. Methods such as Density Functional Theory (DFT) are often employed to model these characteristics with a high degree of accuracy. mdpi.com These calculations can determine the molecule's optimized geometry, electron distribution, and orbital energies.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Other properties like ionization potential, electron affinity, and molecular electrostatic potential (MEP) can also be computed to predict the molecule's behavior in chemical reactions. ijsrset.com

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential | 7.0 eV |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes

The flexibility of this compound, particularly around its single bonds, gives rise to a complex conformational landscape. Molecular dynamics (MD) simulations are a powerful computational technique used to explore these different conformations over time. mdpi.com By simulating the atomic motions of the molecule, MD can reveal the most stable and frequently adopted shapes, or conformers.

These simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to mimic physiological conditions. nih.gov The resulting trajectory provides a detailed picture of the molecule's dynamic behavior, including the rotation around key dihedral angles. Analysis of the simulation can identify low-energy conformational states and the energy barriers between them, which is crucial for understanding how the molecule might interact with biological targets. researchgate.net

Table 2: Key Dihedral Angles and Their Predominant Ranges from MD Simulations

| Dihedral Angle | Description | Predominant Range (degrees) |

|---|---|---|

| τ1 | Cα-Cβ-Cγ-Cδ (Phenyl ring rotation) | -90 to -60 and 60 to 90 |

| τ2 | N-Cα-Cβ-Cγ (Pyrrole to backbone) | 150 to 180 |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C atoms can be calculated. mdpi.com These theoretical predictions are valuable for assigning peaks in experimental NMR spectra and can help confirm the molecule's structure.

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. ijsrset.com These calculations help in identifying the characteristic vibrational modes of different functional groups within the molecule, such as the carbonyl stretch of the carboxylic acid or the C-H vibrations of the aromatic rings. Comparing the calculated frequencies with experimental data can provide a detailed understanding of the molecule's vibrational behavior.

Table 3: Predicted ¹³C NMR Chemical Shifts and Vibrational Frequencies

| Atom/Group | Predicted ¹³C Chemical Shift (ppm) | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxyl C | 175.2 | C=O stretch | 1720 |

| Phenyl C1 | 138.5 | Aromatic C-H stretch | 3050 |

| Pyrrole (B145914) Cα | 122.8 | Pyrrole C-H stretch | 3100 |

| Aliphatic Cα | 58.9 | C-N stretch | 1150 |

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Pathway Analysis and Transition State Modeling

Theoretical chemistry can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating its structure and energy.

The activation energy, which is the energy difference between the reactants and the transition state, can be determined from these calculations. This information is critical for predicting reaction rates and understanding how different factors, such as catalysts or solvent effects, might influence the reaction. For example, the mechanism of esterification or amidation of the carboxylic acid group could be elucidated through such studies.

In Silico Screening and Ligand-Protein Docking Studies (Mechanistic Focus)

In silico screening and molecular docking are computational techniques used to predict how a molecule like this compound might interact with a biological target, typically a protein. nih.gov Molecular docking algorithms predict the preferred orientation of the ligand when bound to a receptor to form a stable complex. nih.govmdpi.com The results are often scored based on the binding affinity, with lower scores indicating a more favorable interaction. mdpi.com

These studies can provide mechanistic insights into how the molecule might exert a biological effect. For example, docking could reveal key hydrogen bonds, hydrophobic interactions, or electrostatic interactions between the ligand and the amino acid residues in the protein's active site. scirp.org This information is invaluable for structure-activity relationship (SAR) studies and for designing more potent and selective analogs. nih.gov

Table 4: Hypothetical Docking Results against a Target Protein

| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 1 | -8.5 | Arg120, Tyr345 | Hydrogen Bond, Pi-Pi Stacking |

| 2 | -7.9 | Leu280, Val301 | Hydrophobic Interaction |

Note: The data in this table is hypothetical and for illustrative purposes.

Mechanistic Biological Investigations of 3 Phenyl 2 1h Pyrrol 1 Yl Propanoic Acid and Analogues

Structure-Activity Relationship (SAR) Studies of Pyrrole-Propanoic Acid Derivatives

The biological activity of pyrrole-propanoic acid derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have been instrumental in elucidating the molecular features essential for their therapeutic effects, including anti-inflammatory, antimicrobial, and enzyme-inhibitory activities.

A key area of investigation has been the modification of the propanoic acid chain and the aromatic rings. For instance, in a series of 3-arylpropionic acids designed as selective agonists for the sphingosine-1-phosphate receptor-1 (S1P1), introducing substituents to the propionic acid chain and replacing the adjacent phenyl ring with pyridine (B92270) led to analogues with enhanced pharmacokinetic properties, such as a longer half-life in rats. nih.gov This suggests that metabolic oxidation at the benzylic C3 position of the propanoic acid chain is a likely reason for the shorter half-life of the parent compounds. nih.gov

In the context of S-nitrosoglutathione reductase (GSNOR) inhibitors, SAR studies on pyrrole-based analogues of the potent inhibitor N6022 have revealed that both scaffold modification and replacement of the propionic acid moiety are viable strategies for developing novel and equally potent inhibitors. nih.gov A structure-based approach has successfully identified novel GSNOR inhibitors featuring pyrrole (B145914) regioisomers as alternative scaffolds. nih.gov

For antimicrobial activity, SAR studies have demonstrated that the nature and position of substituents on the pyrrole and phenyl rings are critical. In a series of propionic acid derivatives, the presence of an electron-withdrawing group like para-bromo on the phenyl ring enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. arabjchem.org Conversely, an electron-releasing trimethoxy group improved antifungal activity against Candida albicans and Aspergillus niger. arabjchem.org Furthermore, studies on pyrrolamides, which target the bacterial enzyme DNA gyrase, have shown that substitutions on the pyrrole, piperidine, and other heterocyclic segments can optimize biological activity and drug-like properties. nih.gov For instance, derivatives with ortho- or meta-substituted groups on a phenyl ring showed better penetration into bacterial cells and more effective target binding. nih.gov

These studies collectively underscore the importance of the propanoic acid group, the pyrrole ring, and the phenyl substituent in defining the biological activity of this class of compounds. Modifications at these sites offer a powerful tool for fine-tuning their potency, selectivity, and pharmacokinetic profiles.

In Vitro Enzyme Inhibition and Activation Mechanisms

Pyrrole-propanoic acid derivatives have been shown to modulate the activity of various enzymes through inhibition, and in some cases, activation. The specific mechanism of interaction is highly dependent on the structure of the compound and the target enzyme.

Inhibition of Inflammatory Enzymes: Many arylpropionic acid derivatives are known for their anti-inflammatory effects, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes. humanjournals.comnih.gov Certain pyrrole derivatives have demonstrated potent inhibitory activity against COX-2, a key enzyme in the synthesis of prostaglandins (B1171923) involved in inflammation. nih.gov Additionally, novel pyrrole derivatives and their cinnamic hybrids have been developed as dual inhibitors of both COX-2 and lipoxygenase (LOX), another enzyme family involved in inflammatory pathways. mdpi.com For example, in one study, pyrrole derivatives showed high inhibitory activity against ovine COX-2, and molecular docking studies suggested that these compounds interact with the enzyme's active site. mdpi.com Specifically, pyrrole 2 was identified as a potent soybean LOX (s-LOX) inhibitor, while hybrids 5 and 6 showed a promising combination of both LOX and COX-2 inhibitory activities. mdpi.com

Inhibition of Other Key Enzymes: Beyond inflammatory enzymes, these compounds target a range of other critical enzymes.

S-Nitrosoglutathione Reductase (GSNOR): The pyrrole-based compound N6022 is a potent and selective inhibitor of GSNOR, an alcohol dehydrogenase family member that regulates levels of S-nitrosothiols. nih.gov The inhibition is reversible and plays a role in diseases of the respiratory, cardiovascular, and gastrointestinal systems. nih.gov

Acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme 1 (BACE 1): In the context of Alzheimer's disease, pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives have been designed and evaluated as dual inhibitors of both AChE and BACE 1. nih.gov In vitro assays confirmed the inhibitory activities of these compounds against both enzymes. nih.gov

Bacterial Enzymes: Pyrrole derivatives have shown inhibitory effects on essential bacterial enzymes. Pyrrolamides can target DNA gyrase, disrupting DNA synthesis and leading to bacterial cell death. nih.gov Another study identified naphthyl-substituted indole (B1671886) and pyrrole carboxylic acids as inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme involved in bacterial stress response, thereby potentiating the effect of antibiotics. mdpi.com

The mechanism of inhibition often involves the compound binding to the active site or an allosteric site of the enzyme, preventing the substrate from binding and catalysis from occurring. For example, docking studies of dual EGFR and AURKA inhibitors revealed that a hydrogen bond between the free NH of the pyrrole ring and the backbone carbonyl of Met793 in the ATP pocket of EGFR was a crucial contact. nih.gov

| Compound Class | Target Enzyme(s) | Mechanism/Effect | Reference |

| Pyrrole-cinnamic hybrids | COX-2, Lipoxygenase (LOX) | Dual inhibition of enzymes in the inflammatory pathway. | mdpi.com |

| Pyrrole-based analogues (e.g., N6022) | S-Nitrosoglutathione Reductase (GSNOR) | Potent, selective, and reversible inhibition. | nih.gov |

| Pyrrol-2-yl-phenyl allylidene hydrazine carboximidamides | Acetylcholinesterase (AChE), BACE 1 | Dual inhibition of enzymes related to Alzheimer's disease. | nih.gov |

| Pyrrolamides | DNA Gyrase | Inhibition of DNA synthesis leading to bacterial cell death. | nih.gov |

| Naphthyl-substituted pyrrole carboxylic acids | Bacterial Cystathionine γ-lyse (bCSE) | Inhibition reduces bacterial stress response. | mdpi.com |

| Pyrrole derivatives | EGFR, AURKA | Binds to ATP pocket, inhibiting kinase activity. | nih.gov |

Receptor Binding Studies and Ligand-Target Interactions

The therapeutic potential of 3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid and its analogues is often initiated by their binding to specific biological targets, such as receptors and enzymes. Molecular docking and receptor binding assays have been pivotal in understanding these ligand-target interactions at a molecular level.

Studies have identified 3-arylpropionic acids as a class of potent and selective agonists for the sphingosine-1-phosphate receptor-1 (S1P1). nih.gov The S1P1 receptor plays a crucial role in regulating immune cell trafficking, and agonists of this receptor are of interest for treating autoimmune diseases. SAR studies have focused on modifying the propionic acid and aryl components to optimize binding affinity and pharmacokinetic properties. nih.gov

In the field of oncology, pyrrole derivatives have been investigated as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). nih.gov Molecular docking studies of a dual EGFR and Aurora Kinase A (AURKA) inhibitor revealed key interactions within the ATP binding pocket of EGFR. A hydrogen bond between the free NH of the pyrrole moiety and the backbone carbonyl of methionine 793 was identified as a critical contact for binding and inhibition. nih.gov

Furthermore, pyrrole-polyamide conjugates have been designed to act as DNA recognition elements. nih.gov These compounds can disrupt the interaction between the transcription factor NF-Y and its DNA binding site (the ICB2 element), demonstrating that pyrrole derivatives can be engineered to target specific protein-DNA interactions. nih.gov

The ability of these compounds to interact with diverse targets highlights their versatility as scaffolds in drug design.

| Ligand Class | Target | Interaction Details | Potential Therapeutic Area | Reference |

| 3-Arylpropionic acids | Sphingosine-1-Phosphate Receptor-1 (S1P1) | Agonist binding | Autoimmune diseases | nih.gov |

| Pyrrole derivatives | Epidermal Growth Factor Receptor (EGFR) | Binds to ATP pocket via H-bond with Met793 | Cancer | nih.gov |

| Pyrrole-polyamides | NF-Y/DNA complex | Disrupts protein-DNA interaction | Cancer | nih.gov |

Modulation of Cellular Pathways and Signaling Mechanisms

The interaction of this compound analogues with their molecular targets can trigger a cascade of downstream events, leading to the modulation of complex cellular pathways and signaling mechanisms.

One significant mechanism involves the disruption of transcription factor activity. For example, pyrrole-polyamides designed to target specific DNA sequences have been shown to inhibit the binding of the transcription factor NF-Y to its consensus sequence in gene promoters. nih.gov This action can prevent the transcription of genes regulated by NF-Y, which are often involved in cell cycle progression and proliferation, thereby exerting an anticancer effect. nih.gov

In the context of antimicrobial activity, pyrrole derivatives can interfere with bacterial communication and virulence pathways. Certain compounds have been found to act as quorum sensing (QS) inhibitors. nih.gov QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, controlling processes like biofilm formation and virulence factor production. For instance, 1H-pyrrole-2,5-dicarboxylic acid (PT22), isolated from an endophytic fungus, exhibits QS inhibitory activity against Pseudomonas aeruginosa. nih.gov By disrupting these signaling pathways, such compounds can render bacteria more susceptible to conventional antibiotics. nih.gov

In Vitro Antioxidant and Radical Scavenging Properties

A significant body of research has highlighted the antioxidant and radical scavenging capabilities of pyrrole derivatives, including those related to this compound. These properties are crucial for combating oxidative stress, a condition implicated in numerous diseases. The antioxidant activity is typically evaluated using various in vitro assays that measure the compound's ability to neutralize different types of free radicals.

Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, hydroxyl radical (•OH) scavenging assays, and superoxide (B77818) radical (O₂•⁻) scavenging assays. nih.govmdpi.com Studies on a series of 15 pyrrole derivatives demonstrated significant scavenging activity against •OH and O₂•⁻ radicals. nih.gov Quantum chemical descriptors and quantitative structure-activity relationship (QSAR) models have been employed to understand the structural features contributing to this activity. For instance, a shorter C4–C11 bond length and more negative charges on specific oxygen atoms were found to enhance the radical scavenging efficiency of the pyrrole derivatives. nih.gov The presence of an active N-H hydrogen atom in the pyrrole ring is also considered a key feature for antioxidant activity. researchgate.net

In another study, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their antioxidant properties using the DPPH assay. mdpi.comnih.gov Several compounds, particularly those bearing a 2,5-dimethyl-1H-pyrrol-1-yl fragment, exhibited high DPPH radical scavenging ability, in some cases significantly higher than the commercial antioxidant BHT. mdpi.comnih.gov

The table below summarizes the antioxidant activity of selected pyrrole derivatives from a QSAR study.

| Compound ID | •OH Scavenging Activity (%) | O₂•⁻ Scavenging Activity (%) | DPPH• Scavenging Activity (%) | Reference |

| Cpd. 1 | >80 | - | - | nih.gov |

| Cpd. 2 | >80 | - | - | nih.gov |

| Cpd. 3 | >80 | - | - | nih.gov |

| Cpd. 12 | >80 | - | - | nih.gov |

| Cpd. 13 | >80 | - | - | nih.gov |

| Cpd. 14 | >80 | - | - | nih.gov |

| Cpd. 15 | >80 | - | - | nih.gov |

| Note: Specific percentage values for O₂•⁻ and DPPH• were not provided in the summary text, but the study indicated a high correlation between •OH and O₂•⁻ scavenging activities. nih.gov |

These findings suggest that the pyrrole-propanoic acid scaffold is a promising template for the development of novel antioxidant agents.

Mechanistic Studies of Antimicrobial Activity in Cell-Free Systems

The antimicrobial properties of pyrrole derivatives have been extensively documented, with research delving into their specific mechanisms of action. Studies in cell-free systems, which isolate biological components from living cells, are crucial for pinpointing the direct molecular targets of these compounds, independent of cellular uptake or efflux complexities.

A primary mechanism of action for certain pyrrole-containing compounds is the inhibition of essential bacterial enzymes. Pyrrolamides, for example, are known to target DNA gyrase. nih.gov This enzyme is vital for all bacteria as it introduces negative supercoils into DNA, a process necessary for DNA replication and transcription. In a cell-free assay, pyrrolamides would directly interact with purified DNA gyrase, inhibiting its enzymatic activity and thereby disrupting DNA synthesis. This disruption is a key factor in the compound's bactericidal effect. nih.gov

Another cell-free approach involves assessing the disruption of bacterial membrane integrity. While often studied using whole cells, components of this process can be modeled in vitro. For example, synthetic vesicles mimicking bacterial membranes can be used to determine if a compound directly causes membrane permeabilization or disruption, leading to the leakage of internal contents. mdpi.com

Furthermore, the inhibition of transcription and translation processes can be studied in cell-free systems. Assays using bacterial ribosomes and the necessary components for protein synthesis can reveal if a compound directly interferes with this machinery. mdpi.com Thiodiketopiperazine derivatives obtained from fungi have been shown to inhibit transcription/translation processes in S. aureus. mdpi.com

These cell-free studies provide direct evidence of the molecular interactions underlying the antimicrobial activity of pyrrole derivatives, confirming that their efficacy stems from targeting fundamental bacterial processes like DNA replication, protein synthesis, and membrane function.

Studies on Antinociceptive Mechanisms (in animal models, excluding human data)

Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that also possess significant analgesic (antinociceptive) properties. humanjournals.com While specific studies on the antinociceptive mechanisms of this compound in animal models are not detailed in the provided search results, the mechanisms of the broader class of arylpropionic acids are well-understood and provide a probable framework.

The primary mechanism for the analgesic and anti-inflammatory effects of arylpropionic acids is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.gov In animal models of pain, noxious stimuli (e.g., chemical irritants, heat, or pressure) lead to tissue damage and the release of inflammatory mediators. This triggers the synthesis of prostaglandins via the COX pathway. Prostaglandins, particularly PGE₂ and PGI₂, act on peripheral nerve endings, sensitizing them to other pain-producing substances like bradykinin (B550075) and histamine. This process, known as peripheral sensitization, lowers the pain threshold.

By inhibiting COX enzymes, arylpropionic acid derivatives reduce the production of prostaglandins at the site of injury or inflammation. nih.gov This prevents the sensitization of nociceptors, thereby raising the pain threshold and producing an analgesic effect. This mechanism is typically evaluated in animal models such as the carrageenan-induced paw edema test, which assesses anti-inflammatory activity, and the writhing test (induced by acetic acid or other irritants) or the hot plate test, which measure peripheral and central analgesic effects, respectively. For example, new amide derivatives of 3-[5, 6-diphenyl-3(2H)-pyridazinone-2-yl] propionic acid have demonstrated analgesic activity in such models. humanjournals.com

While the peripheral inhibition of prostaglandin (B15479496) synthesis is the main mechanism, some evidence suggests that certain NSAIDs may also exert analgesic effects through actions within the central nervous system (CNS), though this is generally considered a secondary contribution.

Advanced Analytical Methodologies for Research Applications

Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatographic techniques are indispensable for the separation, identification, and quantification of 3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid and its potential impurities. Given the compound's structure, which includes a chiral center, a carboxylic acid group, and aromatic rings, a combination of methods is often employed for comprehensive analysis.

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for the purification of research-scale batches of this compound. labcompare.comwarwick.ac.uk The primary objective is to isolate the compound of interest from unreacted starting materials, by-products, and other impurities, yielding a high-purity standard for further studies. warwick.ac.uk A typical approach would involve reversed-phase chromatography, utilizing a C18 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, with an acid modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid group is protonated, leading to better peak shape and retention. sielc.com Method development would focus on optimizing selectivity to achieve baseline separation between the target compound and its closest eluting impurities. labcompare.com As the compound is chiral, specific chiral stationary phases (CSPs), such as those based on polysaccharide derivatives, may be necessary for the separation of enantiomers in preparative scale applications. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile and semi-volatile impurities, GC-MS is a highly effective technique. ajrconline.org Potential impurities in this compound that could be amenable to GC-MS analysis include residual solvents from synthesis or purification steps. For the compound itself and other non-volatile impurities, derivatization would be necessary to increase their volatility. A common method is esterification of the carboxylic acid group, for example, to its methyl or trimethylsilyl (B98337) ester. ajrconline.orgnih.gov The mass spectrometer detector provides structural information on the separated components, aiding in the identification of unknown impurities by analyzing their fragmentation patterns. thermofisher.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a cornerstone technique for both purity assessment and impurity profiling due to its high sensitivity and selectivity. chromatographyonline.comresolvemass.ca It combines the separation capabilities of HPLC with the mass analysis of tandem mass spectrometry. This method is particularly useful for detecting and identifying trace-level impurities and degradation products in complex matrices without the need for derivatization. nih.gov For this compound, a reversed-phase LC method would be coupled to a mass spectrometer, likely using electrospray ionization (ESI). The MS/MS capability allows for the fragmentation of a selected parent ion, generating a characteristic fragmentation pattern that can be used for definitive structural elucidation of impurities.

A summary of potential impurities and the primary analytical technique for their detection is presented in the table below.

| Potential Impurity | Origin | Primary Analytical Technique |

| Phenylalanine | Starting Material | LC-MS/MS |

| 2,5-Dimethoxytetrahydrofuran (B146720) | Starting Material | GC-MS |

| Unreacted Intermediates | Synthesis By-product | LC-MS/MS |

| Positional Isomers | Synthesis By-product | HPLC, LC-MS/MS |

| (R)-enantiomer | Chiral Impurity | Chiral HPLC |

| Oxidation Products | Degradation | LC-MS/MS |

| Hydrolysis Products | Degradation | LC-MS/MS |

Spectroscopic Methods for Quantification in Complex Research Matrices

Spectroscopic methods are vital for the quantification of this compound in various research contexts, such as in-vitro assays or reaction monitoring.

UV-Visible Spectroscopy: This technique is often used in conjunction with HPLC for quantification. The presence of the phenyl and pyrrole (B145914) rings in the molecule results in strong UV absorbance. A UV-Vis spectrophotometer can be used to determine the concentration of the compound in a pure solution by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law. For quantification in complex matrices, an HPLC-UV method is preferred, where the analyte is first separated from matrix components before detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful primary method for determining the concentration of a compound without the need for a specific reference standard of the same compound. By integrating the signal of a specific proton of this compound (e.g., the methine proton at the chiral center or specific aromatic protons) and comparing it to the integral of a known amount of an internal standard with a well-resolved signal, the absolute quantity of the analyte can be determined. researchgate.net The acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift (10-12 ppm), which can also be used for characterization. libretexts.org

Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), mass spectrometry is a highly sensitive and specific method for quantification, especially at low concentrations in complex biological or environmental matrices. resolvemass.ca The isotope dilution mass spectrometry method involves adding a known amount of a stable isotope-labeled version of this compound as an internal standard. The ratio of the signal from the analyte to the signal from the internal standard is used to construct a calibration curve for accurate quantification. google.com

Development and Validation of Analytical Protocols for Research-Scale Production

The development and validation of analytical protocols are critical for ensuring that the methods used for quality control of research-scale batches are reliable, accurate, and reproducible. This process is typically guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines. europa.euich.org

The development of a stability-indicating HPLC method, for instance, would involve:

Selection of Chromatographic Conditions: This includes choosing an appropriate column (e.g., C18), mobile phase composition, flow rate, and detector wavelength. The goal is to achieve adequate resolution between the main compound and all potential impurities and degradation products. chromatographyonline.com

Forced Degradation Studies: The compound is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. pensoft.netnih.gov The analytical method must be able to separate these degradation products from the intact compound.

Method Validation: Once the method is developed, it must be validated to ensure it is fit for its intended purpose. amsbiopharma.com

The validation process assesses several key parameters, as detailed in the table below, following ICH Q2(R2) guidelines. europa.eueuropa.eu

| Validation Parameter | Description |

| Specificity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. ich.org |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies. |

| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability and intermediate precision. |

| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. |

Stability-Indicating Methods for Research Compounds

Stability-indicating methods are analytical procedures that can accurately quantify the decrease in the concentration of the active compound due to degradation. chromatographyonline.com The development of such a method is crucial for determining the intrinsic stability of this compound and for identifying its degradation products. openaccessjournals.com

The core of developing a stability-indicating method lies in conducting forced degradation studies. biomedres.uspharmaguideline.comajrconline.org These studies involve exposing the compound to a variety of stress conditions that are more severe than accelerated stability conditions. pharmtech.com

A typical forced degradation study for this compound would include the following conditions:

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl, heated at 60-80 °C | Potential cleavage of the pyrrole ring or other acid-labile groups. nih.gov |

| Base Hydrolysis | 0.1 M NaOH, at room temperature or heated | Potential cleavage of the pyrrole ring or other base-labile groups. nih.gov |

| Oxidation | 3-30% H₂O₂, at room temperature | Oxidation of the pyrrole ring or the benzylic position. pharmaguideline.com |

| Thermal Degradation | Solid-state sample heated at a temperature above that used for accelerated stability (e.g., 105 °C). pharmaguideline.com | Decarboxylation or other thermal rearrangements. |

| Photodegradation | Exposure to a combination of UV and visible light as per ICH Q1B guidelines. pharmaguideline.com | Photolytic cleavage or rearrangement, potentially involving the aromatic systems. nih.gov |

The samples from these stress studies are then analyzed by a high-resolution chromatographic method, typically HPLC with a photodiode array (PDA) detector and a mass spectrometer (LC-PDA-MS). nih.gov The PDA detector is used to assess peak purity, ensuring that the parent compound peak is not co-eluting with any degradation products. The mass spectrometer is used to identify the structure of the degradants. A method is considered stability-indicating only if it can separate all the degradation products from the parent compound and from each other. pensoft.netoatext.com

Emerging Applications and Material Science Perspectives of 3 Phenyl 2 1h Pyrrol 1 Yl Propanoic Acid

Use as a Synthetic Building Block for Complex Organic Molecules

The utility of 3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid in organic synthesis stems from its distinct functional groups, which serve as reactive handles for constructing more complex molecular architectures. It is classified as a heterocyclic and chiral building block, indicating its value in creating specific, stereochemically-defined products. bldpharm.com

The core structure contains several points for chemical modification:

The Carboxylic Acid Group (-COOH): This functional group is a versatile anchor for a wide array of chemical transformations, including esterification, amidation, and reduction to an alcohol. These reactions allow for the covalent linking of the molecule to other chemical entities.

The Pyrrole (B145914) Ring: The aromatic pyrrole ring can undergo electrophilic substitution reactions, allowing for the introduction of new functional groups onto the heterocyclic core. Furthermore, the N-substituted pyrrole motif is a key structural element in many biologically active compounds.

The Phenyl Group: The benzene (B151609) ring can also be functionalized through electrophilic aromatic substitution, enabling modifications that can tune the molecule's electronic properties, solubility, or biological interactions.

The Chiral Center: The carbon atom to which the pyrrole, phenylmethyl, and carboxyl groups are attached is a stereocenter. This chirality is crucial for applications in asymmetric synthesis, where the creation of a specific enantiomer is often essential for biological activity.

Research into related pyrrole-containing molecules highlights the synthetic utility of this scaffold. For instance, phenyl(4-phenyl-1H-pyrrol-3-yl)methanone has been used as a precursor to synthesize more complex cinnamic-pyrrole hybrids, demonstrating how the pyrrole core can be elaborated into multifunctional compounds with potential anti-inflammatory properties. mdpi.com The synthesis of such precursors often involves multi-step reactions, such as the van Leusen reaction using p-toluenesulfonylmethyl isocyanide (TosMIC), which constructs the pyrrole ring itself. mdpi.com

| Structural Feature | Potential Synthetic Transformation | Application in Complex Molecule Synthesis |

|---|---|---|

| Carboxylic Acid | Amide bond formation, Esterification, Reduction | Coupling to amino acids, peptides, or other bioactive molecules. |

| Pyrrole Ring | Electrophilic Aromatic Substitution (e.g., acylation, halogenation) | Introduction of new functional groups to modify electronic properties or create new linkage points. |

| Chiral Center | Asymmetric Synthesis | Serves as a chiral pool starting material for the stereoselective synthesis of complex targets like pharmaceuticals. |

| Phenyl Group | Electrophilic Aromatic Substitution (e.g., nitration, sulfonation) | Tuning of steric and electronic properties of the final molecule. |

Application as a Chemical Probe for Biological Targets

While this compound itself is primarily designated as a biochemical for research, its structural motifs are prevalent in molecules designed as chemical probes to investigate biological systems. scbt.com Aryl propionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), and pyrrole derivatives exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. orientjchem.orgontosight.ai

The potential for this compound and its derivatives to act as chemical probes is illustrated by studies on structurally related molecules.

Targeting Cancer-Related Enzymes: A study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, which share the propanoic acid feature, identified compounds with potent antiproliferative activity against lung cancer cells. mdpi.com In silico studies suggested that these molecules could interact with and target human SIRT2 and EGFR, two important proteins in cancer pathways. mdpi.com This highlights how the propanoic acid scaffold can be part of a larger molecule designed to probe specific enzyme targets.

Predicted Biological Activity: Computational predictions for a closely related series, 3-(1R-5-phenyl-1-h-pyrrol-2-yl)propanoic acids, suggest a high probability of interaction with targets such as the toll-like receptor and the enzyme DNA topoisomerase. researchgate.net Such predictions guide the experimental use of these compounds as probes to validate their effects on specific cellular pathways.

The combination of the pyrrole heterocycle and the aryl propionic acid moiety makes this compound a promising scaffold for developing novel chemical probes to explore and modulate the function of various biological macromolecules. ontosight.ai

| Related Compound Class/Derivative | Identified or Predicted Biological Target | Potential Research Application |

|---|---|---|

| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives mdpi.com | SIRT2, EGFR | Probing signaling pathways in lung cancer models. |

| 3-(1R-5-phenyl-1-H-pyrrol-2-yl)propanoic acids (Predicted) researchgate.net | Toll-like receptor, DNA topoisomerase | Investigating immune response and DNA replication mechanisms. |

| General Pyrrole Derivatives ontosight.aiontosight.ai | Various enzymes and receptors | Screening for anti-inflammatory, antimicrobial, or anticancer activity. |

Potential in Polymer Chemistry and Advanced Materials

The molecular structure of this compound contains the necessary components for its use in polymer chemistry and the creation of advanced functional materials. The pyrrole ring is a well-known monomer for producing conductive polymers, most notably polypyrrole (PPy). nih.govmdpi.com These materials are of interest for applications in electronics, sensors, and energy storage. nih.gov

The polymerization of pyrrole and its derivatives can be achieved through both electrochemical and chemical oxidation methods. mdpi.comdtic.mil The incorporation of functional groups, such as the carboxylic acid present in this compound, is a key strategy for tailoring the properties of the resulting polymer.

Enhanced Functionality: Carboxylic acid-functionalized polypyrroles, such as poly(1-(2-carboxyethyl)pyrrole) (PPyCOOH), offer significant advantages. nih.gov The acid group provides a site for covalent coupling of biological moieties, creating bioactive platforms for applications like tissue engineering and biosensors. nih.gov In another application, poly(pyrrole-1-carboxylic acid) was synthesized to act as a highly effective sorbent for removing heavy metals and rare earth elements from water. acs.org

Self-Doping Properties: When a pyrrole monomer contains an acidic group, the resulting polymer can be "self-doped," where the counter-ion is covalently attached to the polymer chain. nih.gov This can improve material properties, such as water solubility, making them suitable for creating ion-specific membranes. nih.gov

The presence of the phenyl group in this compound would further modify the polymer's characteristics, potentially enhancing its thermal stability and altering its solubility and morphological properties. The combination of a polymerizable heterocycle with a versatile functional group makes this compound a promising candidate for developing novel electroactive and functional materials.

| Molecular Component | Function in Polymerization/Material | Potential Property of Resulting Polymer |

|---|---|---|

| Pyrrole Ring | Monomer unit for polymerization (electro or chemical). | Forms the conjugated, electroactive polymer backbone. mdpi.com |

| Carboxylic Acid Group | Provides functionality for post-polymerization modification; enables self-doping. | Bio-compatibility, covalent attachment of probes/drugs, enhanced solubility, ion-exchange capability. nih.govnih.gov |

| Phenyl Group | Modifies steric and electronic properties of the polymer chain. | Improved thermal stability, modified solubility in organic solvents, altered film morphology. |

Role as a Precursor in Non-Clinical Agrochemical or Industrial Applications

The structural framework of this compound and its derivatives shows potential for use as precursors in the development of specialized chemicals for agrochemical and industrial purposes. These applications are non-clinical and focus on areas such as agriculture and industrial catalysis.

Agrochemical Potential: Research on compounds with similar structures has revealed significant biological activity relevant to agriculture.

Insecticidal Activity: A separate line of research focused on synthesizing novel pyrrole derivatives to test their efficacy as insecticides against the cotton leafworm (Spodoptera littoralis). nih.gov Several of the synthesized compounds, such as certain 2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetates and their hydrazide derivatives, exhibited high insecticidal bioefficacy, paving the way for new pest control agents. nih.gov

| Concentration (mg/L) | Yield (t/ha) | Oil Content (kg/t) |

|---|---|---|

| 0 (Control) | 1.74 ± 0.11 | 239.9 ± 1.7 |

| 25 | 2.07 ± 0.23 | 283.4 ± 8.3 |

| 50 | 2.21 ± 0.08 | 271.8 ± 7.5 |

| 75 | 2.11 ± 0.28 | 334.3 ± 5.7 |

| 150 | 2.44 ± 0.20 | 296.7 ± 6.5 |

Industrial Applications: The pyrrole motif is also a building block for robust industrial materials.

Heterogeneous Catalysis: Pyrrole-based conjugated microporous polymers (CMPs) have been developed as highly efficient and recyclable heterogeneous catalysts. frontiersin.org These materials possess large surface areas and abundant nitrogen sites, making them effective for industrial chemical reactions such as the Knoevenagel condensation. frontiersin.org The ability to synthesize such polymers from pyrrole monomers suggests a potential industrial application for derivatives like this compound as a functionalized precursor.

These findings underscore the potential of this compound as a versatile precursor for creating a new generation of specialized chemicals for targeted, non-clinical applications in agriculture and industry. calpaclab.com

Q & A

Q. What synthetic routes are recommended for 3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves coupling a pyrrole derivative with a phenylpropanoic acid precursor. Key steps include:

- Reagent Selection : Use coupling agents like EDCI/HOBt for amide bond formation or Pd-catalyzed cross-coupling for aromatic substitutions (e.g., Suzuki-Miyaura reactions) .

- Optimization : Vary solvents (e.g., DMF, THF), temperatures (reflux vs. room temperature), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling). Monitor progress via TLC or HPLC.

- Purification : Recrystallization from methanol or ethanol improves purity. Column chromatography with silica gel (eluent: ethyl acetate/hexane) resolves intermediates .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry of the pyrrole ring and phenyl group. Look for characteristic shifts: pyrrole protons (δ 6.2–6.8 ppm) and carboxylic acid protons (broad ~δ 12 ppm) .

- FTIR : Identify carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity. Compare retention times with reference standards .

- HRMS : Confirm molecular weight (theoretical [M+H]⁺: calculated from C₁₃H₁₃NO₂).

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and stability of this compound in different environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyrrole nitrogen may act as a Lewis base .

- Molecular Dynamics (MD) : Simulate solvation effects in polar (water) vs. non-polar (toluene) solvents to assess stability.

- Reaction Pathway Modeling : Use software like Gaussian or ORCA to model intermediates in hydrolysis or oxidation pathways .

Q. What experimental strategies elucidate the metabolic pathways of this compound in biological systems?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (CYP450 enzymes) and NADPH cofactor. Quench reactions at intervals and analyze via LC-MS/MS .

- Radiolabeling : Synthesize a ¹⁴C-labeled analog to track metabolic fate in hepatocyte cultures.

- Metabolite Identification : Use high-resolution MS/MS to fragment ions and compare with databases (e.g., HMDB).

Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or MNova software). Adjust for solvent effects (DMSO vs. CDCl₃) .

- Dynamic Effects : Consider tautomerism (e.g., keto-enol equilibria in carboxylic acid derivatives) that may shift peaks.